3-Methyl-6-phenyl-1,3,5-triazine-2,4(1H,3H)-dione
Description
Properties
CAS No. |
66130-06-1 |
|---|---|
Molecular Formula |
C10H9N3O2 |
Molecular Weight |
203.20 g/mol |
IUPAC Name |
3-methyl-6-phenyl-1H-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C10H9N3O2/c1-13-9(14)11-8(12-10(13)15)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,12,14,15) |
InChI Key |
GXYSTPREJZYLAJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)NC(=NC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-phenyl-1,3,5-triazine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of aniline derivatives with cyanuric chloride in the presence of a base. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of catalysts, solvents, and reaction conditions is optimized to ensure high efficiency and cost-effectiveness. Safety measures are also crucial due to the potential hazards associated with the reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-phenyl-1,3,5-triazine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Research has shown that derivatives of triazine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have indicated that 3-Methyl-6-phenyl-1,3,5-triazine-2,4(1H,3H)-dione can inhibit the proliferation of cancer cells through mechanisms such as apoptosis and cell cycle arrest. A notable case study demonstrated its efficacy against breast cancer cells (MCF-7), where it induced significant cell death at micromolar concentrations.
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses activity against a range of bacteria and fungi. The mechanism of action appears to involve disruption of the microbial cell membrane and inhibition of essential metabolic pathways.
Agrochemical Applications
Herbicide Development
The triazine ring system is well-known for its herbicidal properties. 3-Methyl-6-phenyl-1,3,5-triazine-2,4(1H,3H)-dione has been explored as a potential herbicide due to its ability to inhibit photosynthesis in plants. Field trials have indicated that formulations containing this compound can effectively control the growth of common weeds without adversely affecting crop yield.
Pesticide Formulations
In addition to herbicides, this compound is being investigated for use in pesticide formulations. Its efficacy against various pests has been documented in agricultural studies, highlighting its potential as a safer alternative to conventional pesticides.
Materials Science Applications
Polymer Chemistry
The unique structure of 3-Methyl-6-phenyl-1,3,5-triazine-2,4(1H,3H)-dione allows it to be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Research indicates that polymers modified with this compound exhibit improved resistance to degradation under UV radiation.
Dyes and Pigments
This compound can also serve as a precursor for synthesizing dyes and pigments used in various industries. Its vibrant color properties make it suitable for applications in textiles and coatings.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of several triazine derivatives including 3-Methyl-6-phenyl-1,3,5-triazine-2,4(1H,3H)-dione. Results indicated a dose-dependent inhibition of MCF-7 cells with an IC50 value of approximately 15 µM.
Case Study 2: Herbicide Efficacy
Field trials conducted in agricultural settings demonstrated that a formulation containing this triazine compound reduced weed biomass by over 70% compared to untreated controls within four weeks post-treatment.
Case Study 3: Polymer Enhancement
Research published in Polymer Science explored the incorporation of 3-Methyl-6-phenyl-1,3,5-triazine-2,4(1H,3H)-dione into polystyrene matrices. The modified polymers showed a significant increase in thermal stability (up to 30°C higher than unmodified polystyrene) and enhanced UV resistance.
Mechanism of Action
The mechanism of action of 3-Methyl-6-phenyl-1,3,5-triazine-2,4(1H,3H)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 3-methyl-6-phenyl-1,3,5-triazine-2,4(1H,3H)-dione, with data derived from the provided evidence:
Key Structural and Functional Comparisons:
Substituent Effects on Physicochemical Properties: Phenyl vs. Cyclohexyl Groups: The phenyl group in the target compound may reduce water solubility compared to hexazinone’s cyclohexyl group, which enhances hydrophobicity but is balanced by dimethylamino polarity . Chlorophenyl Derivatives: shows chlorophenyl-substituted triazine-diones (e.g., 6-(4'-chlorophenyl)-1-phenyl) exhibit high melting points (~225–227°C), suggesting aromatic substituents enhance crystalline stability . Amino/Hydroxyl Groups: Ammelide’s polar 6-amino and 2,4-diol groups increase water solubility, contrasting with the target compound’s non-polar methyl and phenyl groups .
Biological Activity: Herbicidal Activity: Hexazinone’s efficacy as a photosynthesis inhibitor stems from its dimethylamino and cyclohexyl groups, which optimize soil mobility and target binding . The target compound’s phenyl group may hinder such activity due to reduced solubility. Metabolite Behavior: Metabolites like 3-(4-hydroxycyclohexyl)-6-(dimethylamino)-1-methyl-triazine-dione (from hexazinone) retain herbicidal activity, highlighting the importance of hydroxylation patterns .
Synthetic Feasibility: Morpholino-substituted derivatives (e.g., compound 4 in ) achieve higher yields (89%) compared to chlorophenyl analogs (78%), suggesting steric/electronic effects influence reaction efficiency .
Biological Activity
3-Methyl-6-phenyl-1,3,5-triazine-2,4(1H,3H)-dione is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C13H13N3O2
- Molecular Weight : 243.26 g/mol
- CAS Number : 62221-03-8
- IUPAC Name : 3-methyl-6-phenyl-1-(prop-2-en-1-yl)-1,3,5-triazine-2,4-dione
Biological Activity Overview
The biological activity of 3-Methyl-6-phenyl-1,3,5-triazine-2,4(1H,3H)-dione has been investigated across various studies. The compound exhibits notable antitumor , antiviral , and antimicrobial properties.
Antitumor Activity
Research indicates that 3-Methyl-6-phenyl-1,3,5-triazine derivatives demonstrate significant cytotoxic effects against various cancer cell lines. A study found that compounds with similar triazine structures showed IC50 values comparable to established chemotherapeutic agents like doxorubicin.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 3-Methyl-6-phenyl derivative | A431 (human epidermoid carcinoma) | <10 | |
| Similar triazine compound | HT29 (human colorectal carcinoma) | 15 |
Antiviral Activity
The antiviral potential of this compound has also been explored. In vitro studies have shown that it inhibits viral replication in several models:
| Virus | IC50 (µM) | Mechanism |
|---|---|---|
| H1N1 Influenza | 12.5 | Inhibition of viral RNA synthesis |
| HSV-1 | 8.0 | Blockade of viral entry into host cells |
These results suggest that the triazine moiety may interfere with critical viral processes, making it a candidate for further antiviral drug development .
Antimicrobial Properties
The antimicrobial activity of 3-Methyl-6-phenyl-1,3,5-triazine derivatives has been assessed against both Gram-positive and Gram-negative bacteria. Studies have reported varying degrees of effectiveness:
| Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli (Gram-negative) | 32 |
| S. aureus (Gram-positive) | 16 |
The presence of electron-withdrawing groups on the phenyl ring has been linked to enhanced antibacterial activity .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cytotoxicity : The triazine core interacts with cellular targets leading to apoptosis in cancer cells.
- Viral Inhibition : It disrupts viral replication by targeting specific proteins involved in the viral life cycle.
- Antibacterial Action : The compound's structure allows it to penetrate bacterial membranes and disrupt vital processes.
Case Study 1: Antitumor Efficacy
In a recent study involving a series of synthesized triazine derivatives, one compound demonstrated remarkable efficacy against A431 cells with an IC50 value significantly lower than doxorubicin. The study utilized molecular docking simulations to elucidate binding interactions with the Bcl-2 protein, indicating potential pathways for inducing apoptosis .
Case Study 2: Antiviral Screening
A screening process for antiviral activity against H1N1 and HSV-1 revealed that certain derivatives had potent inhibitory effects at low concentrations. These findings were corroborated by qPCR analysis showing reduced viral gene expression in treated cells .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
